6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole
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Overview
Description
6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. The presence of a chlorine atom and a thian-4-yl group in the structure of this compound may impart unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Chlorine Atom: Chlorination of the benzotriazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thian-4-yl Group: The thian-4-yl group can be introduced through a nucleophilic substitution reaction using a suitable thian-4-yl halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the thian-4-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzotriazoles.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use as a corrosion inhibitor or additive in materials science.
Mechanism of Action
The mechanism of action of 6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects may be mediated through pathways involving oxidative stress, signal transduction, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: A parent compound with similar core structure but lacking the chlorine and thian-4-yl groups.
5-chloro-1H-1,2,3-benzotriazole: A similar compound with a chlorine atom at a different position.
1-(thian-4-yl)-1H-1,2,3-benzotriazole: A similar compound with the thian-4-yl group but without the chlorine atom.
Uniqueness
6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both the chlorine atom and the thian-4-yl group, which may impart distinct chemical and physical properties compared to other benzotriazoles.
Properties
Molecular Formula |
C11H12ClN3S |
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Molecular Weight |
253.75 g/mol |
IUPAC Name |
6-chloro-1-(thian-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-10-11(7-8)15(14-13-10)9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 |
InChI Key |
BVTHQROIQLRFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1N2C3=C(C=CC(=C3)Cl)N=N2 |
Origin of Product |
United States |
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